Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS). [] It belongs to the class of androgens, which are hormones responsible for male characteristics. [] Nandrolone is classified as a Schedule III controlled substance in the United States due to its potential for misuse. [] While it is prescribed for specific medical conditions, this document focuses solely on its scientific research applications.
Nandrolone is classified as an anabolic steroid, specifically a 19-nortestosterone derivative. It is primarily synthesized from the natural hormone testosterone through chemical modifications. The compound exists in various forms, including nandrolone decanoate and nandrolone phenylpropionate, which are esterified versions that alter its pharmacokinetics and therapeutic uses .
The synthesis of nandrolone can be achieved through several methods. Notably, a high-yield synthesis method involves three main steps:
Nandrolone participates in several chemical reactions:
Nandrolone exerts its effects primarily through interaction with the androgen receptor. Upon binding, it induces a conformational change that allows the receptor to translocate into the nucleus where it dimerizes and binds to specific DNA sequences to regulate gene transcription related to muscle growth and protein synthesis . Additionally, nandrolone can activate various signaling pathways (e.g., ERK, Akt) that further promote anabolic processes in muscle tissue.
Nandrolone exhibits several notable physical and chemical properties:
Nandrolone has diverse applications:
Nandrolone (19-nortestosterone) was first synthesized in 1950 by chemist R.A. Birch through the innovative removal of the C19 angular methyl group from testosterone or estradiol. This structural modification marked a paradigm shift in steroid chemistry, as it significantly amplified the anabolic-to-androgenic ratio compared to testosterone [2] [6]. The original synthesis route utilized estradiol-3-methyl ether (29.3.1) as the starting material, subjecting it to Birch reduction—a reaction employing lithium in liquid ammonia to reduce the aromatic A-ring. This generated an enol ether intermediate (29.3.2), which was subsequently hydrolyzed using hydrochloric/acetic acids to simultaneously introduce the 3-keto group and isomerize the double bond to the Δ4-position, yielding nandrolone (29.3.3) [1] [7].
Subsequent refinements focused on enhancing synthetic efficiency and stereoselectivity:
The 19-nor backbone has been modified to optimize receptor binding and metabolic stability:
Table 1: Structural and Functional Comparison of Key 19-Nor Testosterone Analogues
Compound | Structural Modification | Relative AR Binding Affinity | Anabolic:Androgenic Ratio | Key Metabolic Fate |
---|---|---|---|---|
Nandrolone | None (parent) | 155% (vs. testosterone=100%) | 11:1 | 5α-Reduction to DHN (weak agonist) |
Trestolone (MENT) | 7α-Methyl | 300% | >10:1 | Resists 5α-reduction; high stability |
Dimethandrolone | 7α,11β-Dimethyl | 150% | 12:1 | Orally active; dual AR/PR agonist |
11β-MNT | 11β-Methyl | 140% | 15:1 | Orally active; resists aromatization |
7α-Methylation (trestolone) substantially increased AR binding affinity by sterically shielding metabolic sites, while 11β-methylation (11β-MNT) conferred oral activity and minimized first-pass deactivation [5]. All analogues share nandrolone’s resistance to aromatization but exhibit variable susceptibility to 5α-reductase, influencing tissue selectivity [5] [9].
Nandrolone esters are synthesized via direct acylation of nandrolone’s 17β-hydroxyl group. The reaction employs acid chlorides or anhydrides in aprotic solvents (e.g., dichloromethane), catalyzed by tertiary amines like triethylamine:$$\text{Nandrolone} + \text{ClC(O)R} \xrightarrow{\text{Et}_3\text{N}} \text{Nandrolone-17β-ester} + \text{HCl}$$Critical parameters include:
Ester chain length directly modulates dissolution kinetics and systemic release:
Table 2: Pharmacokinetic Properties of Common Nandrolone Esters
Ester | Alkyl Chain Length | Solubility in Oil Vehicles | t₁/₂ (Days) | Duration of Action (Days) | Peak Release Window |
---|---|---|---|---|---|
Phenylpropionate | C3 (aromatic) | Moderate | 2.7 | 5–7 | 24–48 hours |
Decanoate | C10 (linear) | High | 6–12 | 21–28 | 3–7 days |
Undecanoate* | C11 (linear) | Very high | ~16 | >30 | 7–14 days |
(*Theoretical extrapolation based on testosterone ester data)
Long-chain aliphatic esters (e.g., decanoate) exhibit high lipophilicity, enabling formulation in oil-based injectables (e.g., sesame oil). Upon intramuscular injection, they form depot reservoirs that slowly release nandrolone via ester hydrolysis by plasma esterases [2] [8]. The decanoate ester’s 12-day half-life allows biweekly to monthly dosing, making it clinically preferable over shorter-chain esters [3] [8].
Alkyl chain length governs three stability parameters:
Nandrolone’s own metabolic fate involves:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: